Azatadine

Description

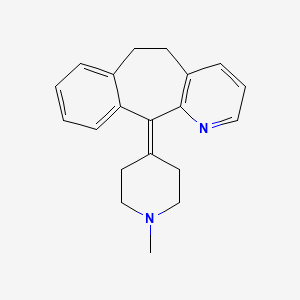

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19/h2-7,12H,8-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBMTIQKRHYNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3978-86-7 (maleate) | |

| Record name | Azatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022636 | |

| Record name | Azatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble, 1.13e-01 g/L | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3964-81-6 | |

| Record name | Azatadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Z39NID6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152-154 | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Azatadine's Mechanism of Action on H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azatadine is a first-generation antihistamine that primarily exerts its therapeutic effects through its interaction with the histamine H1 receptor. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, including its binding characteristics, downstream signaling consequences, and off-target activities. Detailed experimental protocols for key assays and a comprehensive summary of its binding affinities are presented to support further research and drug development efforts in the field of histamine receptor pharmacology.

Introduction

This compound is a tricyclic antihistamine that has been used for the management of allergic conditions such as perennial and allergic rhinitis.[1] Its clinical efficacy is primarily attributed to its potent antagonism of the histamine H1 receptor. As a first-generation antihistamine, this compound is also known to possess anticholinergic and anti-serotonin properties, which contribute to its overall pharmacological profile and side-effect profile.[2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for optimizing its therapeutic use and for the development of novel antihistaminic agents with improved selectivity and tolerability.

This guide will delve into the core aspects of this compound's interaction with the H1 receptor, from its binding kinetics to the modulation of intracellular signaling cascades.

H1 Receptor Binding and Inverse Agonism

This compound functions as an inverse agonist at the histamine H1 receptor. This means that it not only competitively blocks the binding of histamine to the receptor but also stabilizes the receptor in its inactive conformation, thereby reducing its basal activity even in the absence of an agonist.[3] This dual action contributes to its efficacy in suppressing allergic responses.

The affinity of this compound for the H1 receptor, as well as its affinity for other receptors, can be quantified using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the drug being tested. The resulting inhibition constant (Ki) is a measure of the drug's binding affinity, with lower Ki values indicating higher affinity.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on this compound's binding affinity for various receptors.

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |

| Histamine H1 | This compound | Radioligand Binding | Data not available in searched results | |

| Muscarinic M1 | This compound | Radioligand Binding | Data not available in searched results | |

| Muscarinic M2 | This compound | Radioligand Binding | Data not available in searched results | |

| Muscarinic M3 | This compound | Radioligand Binding | Data not available in searched results | |

| Serotonin (5-HT) Receptors | This compound | Radioligand Binding | Data not available in searched results |

Note: Specific Ki values for this compound at H1, muscarinic, and serotonin receptors were not explicitly found in the provided search results. The table structure is provided as a template for when such data becomes available.

Downstream Signaling Pathways

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, a signaling cascade is initiated, leading to the physiological effects associated with allergic reactions. This compound, by stabilizing the inactive state of the H1 receptor, prevents this cascade.

The canonical H1 receptor signaling pathway is as follows:

-

Gq/11 Activation: Histamine binding to the H1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gα subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and neurotransmission.

By acting as an inverse agonist, this compound effectively dampens this entire signaling pathway, thereby mitigating the symptoms of allergic reactions.

Figure 1. H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the H1 receptor.

Radioligand Binding Assay

This protocol is adapted from general procedures for H1 receptor binding assays and can be used to determine the binding affinity (Ki) of this compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells)

-

[³H]-Pyrilamine (Mepyramine) as the radioligand

-

This compound

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled Pyrilamine (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following incubation mixtures in a final volume of 250 µL:

-

Total Binding: Cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-Pyrilamine, and a high concentration of unlabeled Pyrilamine (e.g., 10 µM).

-

Competitive Binding: Cell membranes, [³H]-Pyrilamine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixtures through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Experimental workflow for a radioligand binding assay.

Inositol Phosphate Accumulation Assay

This assay measures the functional consequence of H1 receptor activation or inhibition by quantifying the production of the second messenger inositol phosphate.

Objective: To determine the effect of this compound on histamine-induced inositol phosphate accumulation.

Materials:

-

Cells expressing the human H1 receptor (e.g., HeLa or CHO cells)

-

[³H]-myo-inositol

-

Agonist (Histamine)

-

Antagonist (this compound)

-

LiCl solution

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with LiCl solution for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

-

Treatment: Add varying concentrations of this compound (or vehicle) to the cells and incubate for a defined period. Then, stimulate the cells with a fixed concentration of histamine.

-

Extraction: Terminate the reaction by adding a solution like perchloric acid to extract the soluble inositol phosphates.

-

Chromatography: Neutralize the extracts and apply them to Dowex AG1-X8 columns. Wash the columns to remove free [³H]-inositol. Elute the total inositol phosphates with a high salt buffer (e.g., ammonium formate).

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphate accumulated against the concentration of this compound to determine its inhibitory effect on histamine-induced signaling.

Figure 3. Experimental workflow for an inositol phosphate accumulation assay.

Conclusion

This compound is a potent first-generation H1 receptor inverse agonist that effectively antagonizes the actions of histamine by stabilizing the inactive state of the receptor. This leads to the inhibition of the Gq/11-PLC-IP3/DAG signaling cascade and a reduction in intracellular calcium levels, thereby alleviating the symptoms of allergic reactions. Its clinical profile is also influenced by its affinity for muscarinic and serotonin receptors. The experimental protocols and data presented in this guide provide a comprehensive technical overview of this compound's mechanism of action, serving as a valuable resource for researchers and professionals in the field of pharmacology and drug development. Further studies to precisely quantify its binding affinities at various receptors will enhance our understanding of its complete pharmacological profile.

References

Azatadine Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatadine is a first-generation tricyclic antihistamine that exhibits potent histamine H1 receptor antagonism, along with anticholinergic and antiserotonergic properties.[1][2] Its unique chemical scaffold has served as a foundational template for the development of second-generation antihistamines, most notably loratadine. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel H1 receptor antagonists with improved efficacy and reduced side effect profiles. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological pathways and workflows.

Core Structure and Pharmacological Profile

This compound's structure is characterized by a dibenzo[b,e]thiepin-derived tricyclic ring system fused to a pyridine ring, with a methylpiperidylidene moiety attached at the 11-position. This rigid framework is essential for its high affinity to the H1 receptor.[3] The tertiary amine in the piperidine ring is a key feature of first-generation antihistamines and is associated with both its therapeutic effects and its sedative and anticholinergic side effects.[1][4]

The primary mechanism of action of this compound is the competitive antagonism of histamine at H1 receptors.[2] This action alleviates the symptoms of allergic reactions such as rhinitis and urticaria. Additionally, this compound possesses significant anticholinergic (muscarinic receptor antagonism) and anti-serotonin (5-HT receptor antagonism) activities, which contribute to its overall pharmacological profile and side effects.[2]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the this compound scaffold, focusing on the contributions of the tricyclic system, the piperidylidene moiety, and the N-substituent to its antihistaminic and anticholinergic activities.

The Tricyclic System: A Key to High Affinity

The rigid, tricyclic core of this compound is a critical determinant of its high affinity for the H1 receptor. This has been a consistent finding in the study of tricyclic antihistamines.[3]

The Piperidylidene Moiety and N-Substituent: Modulating Potency and Selectivity

Modifications to the piperidylidene ring and its N-substituent have profound effects on the activity and side-effect profile of this compound analogs. The development of loratadine from this compound is a prime example of how strategic chemical modifications can lead to a significantly improved therapeutic agent.

Key Modifications and their Effects:

-

Conversion of the Tertiary Amine: The transformation of the basic tertiary amine in this compound to the neutral carbamate in loratadine is a pivotal modification. This change drastically reduces the compound's ability to cross the blood-brain barrier, thereby minimizing sedative effects.[5][6]

-

N-Substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role in both H1 receptor affinity and anticholinergic activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its key analogs, providing a basis for direct comparison of their potencies at histamine H1 and muscarinic receptors.

Table 1: Histamine H1 Receptor Binding Affinities and Functional Activity

| Compound | H1 Receptor Binding Affinity (Ki, nM) | Functional Antihistaminic Activity (pA2) | Reference(s) |

| This compound | 1.0 | 9.29 | [7] |

| Loratadine | 2.5 - 5.0 | 8.7 | [5][6] |

| Desloratadine | 0.5 - 1.0 | 9.1 | [1] |

| Cyproheptadine | 0.2 - 1.0 | 9.5 | [3][8] |

Table 2: Muscarinic Receptor Binding Affinities

| Compound | Muscarinic Receptor (M3) Binding Affinity (pA2) | Reference(s) |

| This compound | 6.4 | [9] |

| Loratadine | Inactive | [10] |

| Desloratadine | 6.4 | [10] |

| Diphenhydramine | 6.2 | [10] |

| Cyproheptadine | 8.2 | [11] |

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of SAR studies. The following sections provide overviews of key experimental protocols used to characterize this compound and its analogs.

Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.

Protocol Overview:

-

Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: The cell membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Antihistaminic Activity Assay (Guinea Pig Ileum)

This ex vivo assay measures the functional antagonism of histamine-induced smooth muscle contraction.

Protocol Overview:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Contraction Induction: Histamine is added to the organ bath to induce a contractile response, which is measured using an isometric force transducer.

-

Antagonist Incubation: The tissue is incubated with the test compound for a specific period.

-

Challenge with Histamine: A cumulative concentration-response curve to histamine is generated in the presence of the antagonist.

-

Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using Schild plot analysis.[7]

Muscarinic Receptor Functional Assay (Carbachol-Induced Tracheal Contraction)

This assay assesses the anticholinergic activity of a compound by measuring its ability to inhibit muscarinic receptor-mediated smooth muscle contraction.

Protocol Overview:

-

Tissue Preparation: A segment of guinea pig trachea is isolated and mounted in an organ bath.

-

Contraction Induction: The muscarinic agonist carbachol is added to induce a contractile response.

-

Antagonist Incubation: The tissue is pre-incubated with the test compound.

-

Challenge with Carbachol: A concentration-response curve to carbachol is generated in the presence of the antagonist.

-

Data Analysis: The pA2 value is calculated to quantify the antagonist's potency.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 Receptor Signaling Cascade.

Radioligand Binding Assay Workflow

References

- 1. In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 3. CYPROHEPTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. The pharmacologic profile of desloratadine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparison of the antiserotonin, antihistamine, and anticholinergic activity of cyproheptadine with analogues having furan nuclei fused to the 10,11-vinylene bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

Azatadine's Effect on Histamine-Induced Cellular Responses: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular and cellular effects of Azatadine, a first-generation H1-antihistamine, with a specific focus on its antagonism of histamine-induced responses. It details its mechanism of action, presents quantitative efficacy data, outlines relevant experimental protocols, and illustrates key signaling pathways.

Mechanism of Action

This compound exerts its primary therapeutic effects through competitive antagonism of the histamine H1 receptor. However, its activity extends beyond simple receptor blockade, encompassing the modulation of inflammatory mediator release.

Primary Mechanism: H1 Receptor Antagonism

This compound competes with histamine for binding sites on H1 receptors located on effector cells.[1] By occupying these receptors without activating them, this compound effectively blocks the downstream signaling cascade typically initiated by histamine. This action antagonizes the physiological effects of histamine, such as vasodilation, increased capillary permeability, and sensory nerve irritation, which are hallmark features of allergic reactions.[1][2] The tricyclic structure of this compound is a common feature among first-generation antihistamines and contributes to its binding affinity at the H1 receptor.[3]

The canonical signaling pathway initiated by histamine binding to the H1 receptor involves the activation of a Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the cellular responses associated with allergy and inflammation. This compound's blockade of the H1 receptor prevents this entire sequence of events.

Secondary Mechanism: Inhibition of Mediator Release

Beyond receptor antagonism, this compound has demonstrated the ability to inhibit the release of pre-formed and newly synthesized inflammatory mediators from mast cells.[4] This suggests a mechanism of mast cell stabilization. In vitro studies have shown that this compound can significantly inhibit the IgE-mediated release of both histamine and leukotrienes from human mast cells, which are potent mediators of allergic inflammation.[5][6]

This dual action—blocking histamine's effects and preventing its release—makes this compound a comprehensive agent in managing allergic responses.

Quantitative Efficacy Data

The following tables summarize the quantitative data available on this compound's inhibitory effects on histamine-induced cellular responses.

Table 1: Inhibition of Mediator Release from Human Lung Mast Cells

| Mediator | Inhibitor | Concentration | Percent Inhibition | Reference |

|---|---|---|---|---|

| Histamine | This compound Base | Not Specified | 45% | [5] |

| Leukotriene C4 | This compound Base | Not Specified | 85% | [5] |

| Leukotrienes (C4 & D4) | This compound | 0.1 - 10 µM | 22% - 71% (Dose-dependent) | [6] |

| Histamine | This compound | 10 µM | Significant Inhibition* | [6] |

Note: The precise percentage of histamine inhibition was not quantified in the cited study, but it was noted as significant at the 10 µM concentration.

Table 2: Receptor Binding Affinity

| Compound | Receptor | Binding Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | Histamine H1 | Ki / IC50 | Data not available in the provided search results. |

Note: While this compound is a known H1 antagonist, specific binding affinity constants (Ki) or half-maximal inhibitory concentrations (IC50) from competitive binding assays were not detailed in the initial search results. Such values are typically determined using radioligand displacement assays.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of H1-receptor antagonists like this compound.

Radioligand Competitive Binding Assay for H1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor. It is based on the principle of competitive displacement of a known radiolabeled ligand.

Methodology:

-

Cell Culture & Membrane Preparation:

-

HEK293T cells (or other suitable cell lines) are transiently transfected to express the human histamine H1 receptor.[3]

-

Cells are cultured to confluence, harvested, and then homogenized in a cold buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in an assay buffer to a specific protein concentration.

-

-

Competitive Binding Assay:

-

In assay tubes, a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) is added to the cell membrane preparation.[3]

-

Varying concentrations of the unlabeled test compound (this compound) are added to the tubes.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled reference antagonist.

-

The mixture is incubated at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound ligand to pass through.

-

Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor (this compound).

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Mast Cell Mediator Release Assay

This protocol quantifies the ability of a compound to inhibit the antigen-induced release of inflammatory mediators from mast cells.

Methodology:

-

Mast Cell Preparation:

-

Human lung mast cells are obtained and purified from surgical specimens.[5][6] Alternatively, cultured mast cell lines (e.g., LAD2) or basophil-containing leukocyte preparations can be used.

-

Cells are passively sensitized by incubation with IgE-rich serum from allergic donors or with a specific monoclonal anti-DNP IgE. This loads the FcεRI receptors on the mast cell surface.

-

-

Inhibition and Challenge:

-

Sensitized cells are washed and resuspended in a buffered salt solution containing calcium and magnesium.

-

Cells are pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.

-

The cells are then challenged with an optimal concentration of the relevant antigen (e.g., anti-human IgE or DNP-HSA) to cross-link the IgE receptors and trigger degranulation.

-

-

Mediator Quantification:

-

The reaction is stopped by placing the tubes on ice and pelleting the cells via centrifugation.

-

The supernatant, containing the released mediators, is collected.

-

Histamine: Histamine levels in the supernatant are measured using a sensitive method like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or automated fluorometric techniques.

-

Leukotrienes: Leukotrienes (e.g., LTC4, LTD4) are quantified from the supernatant using specific ELISA kits or by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Data Analysis:

-

The amount of mediator released in the presence of this compound is compared to the amount released in the vehicle control samples (representing 100% release).

-

Results are expressed as the percentage inhibition of mediator release for each concentration of this compound.

-

Downstream Signaling and Nuclear Factor-κB (NF-κB)

Histamine H1 receptor activation is known to influence downstream inflammatory pathways. A key transcription factor implicated in inflammation is Nuclear Factor-kappa B (NF-κB).[7] While direct studies on this compound's effect on NF-κB are not prevalent, H1 antihistamines as a class can down-regulate allergic inflammation through the H1 receptor, either directly or indirectly through transcription factors like NF-κB.[7] Other antihistamines, such as Loratadine, have been shown to exhibit anti-inflammatory activity by directly suppressing the NF-κB pathway.[8][9]

The activation of PKC and the release of intracellular Ca²⁺ following H1 receptor stimulation can trigger signaling cascades that lead to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking the initial H1 receptor signal, this compound can be inferred to attenuate this pro-inflammatory gene expression program.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demonstration of inhibition of mediator release from human mast cells by this compound base. In vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibition by this compound of the immunological release of leukotrienes and histamine from human lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Genesis of a First-Generation Antihistamine: A Technical History of Azatadine's Development and Synthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the historical development and synthesis pathways of Azatadine, a first-generation H1-receptor antagonist. This whitepaper is tailored for researchers, scientists, and drug development professionals, providing a detailed chronicle of the molecule's journey from discovery to its eventual succession by second-generation antihistamines.

This compound was first synthesized in 1963 by scientists at Schering-Plough, a former American pharmaceutical company, and was subsequently patented in 1967.[1] As a tricyclic antihistamine, it demonstrated efficacy in the relief of symptoms associated with allergic rhinitis and urticaria. This guide traces the key milestones in its development, offering insights into the scientific landscape of the mid-20th century.

The core of this technical guide is a detailed examination of the chemical synthesis of this compound. It meticulously outlines the seminal synthesis route as described in the original patent literature, alongside a discussion of related and alternative synthetic strategies. Quantitative data for key reaction steps have been compiled into clear, structured tables to facilitate comparison and analysis. Furthermore, detailed experimental protocols for the pivotal transformations are provided, offering a practical resource for chemists.

Historical Context and Discovery

The development of this compound emerged from the broader mid-20th-century quest for effective treatments for allergic conditions. As a first-generation antihistamine, it was designed to block the action of histamine at H1 receptors, thereby mitigating allergic symptoms. Its discovery was a notable achievement for Schering-Plough's research and development team, led by Frank J. Villani. The drug was marketed under the brand name Optimine.[1]

Seminal Synthesis Pathway of this compound

The most historically significant synthesis of this compound, as detailed by Villani and his colleagues, involves a multi-step sequence culminating in the formation of the characteristic tricyclic ring system with the exocyclic double bond. A pivotal step in this process is the Grignard reaction of a ketone intermediate with an N-methyl-4-piperidyl magnesium halide.

A general outline of a primary synthesis route is as follows:

-

Formation of a Pyridine-based Intermediate: The synthesis often commences with the reaction of Phenylacetonitrile and ethyl nicotinate in the presence of a base like sodium ethoxide.[2]

-

Series of Transformations: This initial product undergoes a series of chemical modifications, including hydrolysis, decarboxylation, and reduction, to construct the core structure.[2]

-

Cyclization to form the Tricyclic Ketone: A key step involves the intramolecular cyclization to form the 5-keto-aza-dibenzocycloheptene ring system.

-

Grignard Reaction: The tricyclic ketone is then reacted with N-methyl-4-piperidyl magnesium chloride.[2] This organometallic addition is a crucial carbon-carbon bond-forming step.

-

Dehydration: The final step is an acid-catalyzed dehydration of the resulting tertiary alcohol to introduce the exocyclic double bond, yielding this compound.[2]

A known challenge in the Grignard reaction step is the potential for a competing 1,6-addition reaction, which can reduce the yield of the desired product and complicate purification.

Alternative and Related Synthesis Approaches

Research into tricyclic antihistamines has led to the development of various synthetic methodologies, some of which are applicable to this compound or its analogs. One such approach involves the synthesis from loratadine, a structurally related second-generation antihistamine. This can be achieved through the hydrogenation of a loratadine precursor.

The following table summarizes the quantitative data for a key step in a related synthesis:

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| Hydrogenation | Methylloratadine | 10% Palladium on carbon, hydrogen, acetic acid, ethanol, 60°C, 20 h | Loratadine impurity | 87.5 |

Experimental Protocols

Synthesis of a Loratadine Impurity via Hydrogenation

To a 100mL three-necked flask, methylloratadine (3.25g, 10mmol) and ethanol (25mL) are added. Acetic acid (1.2g, 20mmol) and 10% palladium on carbon (1.60g, 1.5mmol) are then introduced. The flask is evacuated and filled with hydrogen three times. The reaction mixture is heated to 60°C under a hydrogen balloon atmosphere and stirred for 20 hours. After cooling to room temperature, the palladium on carbon is removed by filtration. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to yield the loratadine impurity (2.54g, 87.5% yield) with an HPLC purity of 99.57%.

Visualizing the Synthesis Pathways

To illustrate the logical flow of the synthesis, the following diagrams have been generated using the DOT language.

Caption: A simplified representation of a multi-step synthesis pathway to this compound.

Caption: The key Grignard reaction and subsequent dehydration in this compound synthesis.

This technical guide serves as a valuable resource for understanding the chemical history and synthesis of this compound, providing a foundation for further research and development in the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Determining Azatadine IC50 Values in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatadine is a first-generation antihistamine recognized for its potent antagonism of the histamine H1 receptor.[1][2] Beyond its primary antihistaminic activity, this compound also exhibits anticholinergic and mast cell stabilizing properties, contributing to its therapeutic effects in the management of allergic conditions.[2][3][4] The determination of its half-maximal inhibitory concentration (IC50) is a critical step in both preclinical research and drug development for characterizing its potency and selectivity.

These application notes provide detailed protocols for three key cell-based assays to measure the IC50 values of this compound, corresponding to its primary pharmacological activities:

-

Histamine H1 Receptor Antagonism Assay using a Calcium Mobilization method.

-

Mast Cell Stabilization Assay by measuring histamine release.

-

Anticholinergic Activity Assay via an in-vitro muscle contraction model.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound across different assays. This table is intended to provide a comparative overview. Researchers should determine IC50 values under their specific experimental conditions.

| Assay Type | Target | Cell Type / Model | Reported IC50 (nM) | Reference |

| Histamine Inhibition | Histamine H1 Receptor | Not Specified | 6.5 | [5] |

| Cholinergic Inhibition | Muscarinic Receptors | Not Specified | 10 | [5] |

| Mast Cell Stabilization | IgE-mediated release | Human Lung Mast Cells | - | [3] |

Note: Specific IC50 values for mast cell stabilization were not quantitatively reported in the cited literature, but significant inhibition was observed.

Histamine H1 Receptor Antagonism: Calcium Mobilization Assay

The histamine H1 receptor is a Gq protein-coupled receptor (GPCR).[6][7] Its activation by histamine leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be measured using calcium-sensitive fluorescent dyes. Antagonists like this compound will compete with histamine, thereby inhibiting this calcium flux in a dose-dependent manner.

Signaling Pathway: H1 Receptor-Mediated Calcium Mobilization

Caption: H1 Receptor signaling cascade leading to intracellular calcium release.

Experimental Protocol

This protocol is designed for a 96-well plate format and is adaptable for various cell lines stably expressing the human H1 receptor (e.g., HEK293/H1, CHO/H1, U2OS/H1).[6][8][9][10]

Materials:

-

HEK293 cells stably expressing the human H1 receptor (e.g., GenScript, Cat No. M00131).[9]

-

Complete Growth Medium: DMEM, 10% FBS, 200 µg/ml Zeocin.[9]

-

Assay Buffer: HEPES-buffered saline or similar.

-

Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit like FLIPR Calcium 5 Assay Kit).[11][12]

-

Probenecid (may be required for certain cell lines to prevent dye leakage).[12][13]

-

Histamine (agonist).

-

This compound (test compound).

-

Black, clear-bottom 96-well microplates.

-

Fluorescence plate reader with an injector (e.g., FlexStation 3).[9][12]

Procedure:

-

Cell Plating:

-

Culture HEK293/H1 cells in complete growth medium.

-

The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 3.0 x 10^4 to 5.0 x 10^4 cells/well).[11][12]

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. If necessary, add probenecid (final concentration typically 2.5 mM).[12]

-

Aspirate the culture medium from the wells and wash once with 200 µl of assay buffer.[11]

-

Add 100 µl of the dye loading solution to each well.

-

Incubate for 60 minutes at 37°C, 5% CO2, or as recommended by the dye manufacturer.[12]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in assay buffer. It is common to prepare these at 5x the final desired concentration.

-

Prepare a solution of histamine at a concentration that elicits a sub-maximal response (EC80), also at 5x the final concentration. The EC50 of histamine for the H1 receptor is approximately 3.2 nM, so an EC80 would be in the range of 10-30 nM.[9]

-

-

Assay Measurement (Antagonist Mode):

-

Set up the fluorescence plate reader to measure changes in intracellular calcium (e.g., for Fluo-4, excitation at 494 nm and emission at 516 nm).

-

Place the cell plate in the reader.

-

Add 25 µl of the diluted this compound solutions (or vehicle control) to the respective wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind.

-

Establish a stable baseline fluorescence reading for approximately 15-20 seconds.

-

Inject 25 µl of the 5x histamine (EC80) solution into all wells.

-

Continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data by setting the response in the absence of this compound (histamine only) as 100% and the response in the absence of histamine as 0%.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for the H1 antagonist calcium mobilization assay.

Mast Cell Stabilization Assay

This compound has been shown to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[3][4][14] This assay measures the ability of this compound to prevent degranulation and subsequent histamine release from mast cells stimulated with an immunological trigger like anti-IgE.

Experimental Protocol

This protocol is adapted for in-vitro cultured mast cells (e.g., human cord blood-derived mast cells or LAD2 cell line) or isolated primary mast cells (e.g., rat peritoneal mast cells).[15][16]

Materials:

-

Mast cell line (e.g., LAD2) or isolated rat peritoneal mast cells.

-

Appropriate cell culture medium (e.g., RPMI buffer).

-

Stimulating agent (e.g., anti-IgE for sensitized cells, or compound 48/80 for non-allergic stimulation).[17][18]

-

This compound.

-

Histamine release detection kit (e.g., ELISA-based or fluorometric).[15][16]

-

Microcentrifuge tubes.

Procedure:

-

Cell Preparation:

-

Wash mast cells twice with buffer by gentle centrifugation (e.g., 400 x g for 5 minutes).[19]

-

Resuspend the cells in buffer to a desired concentration (e.g., 1 x 10^5 cells/ml).

-

-

Compound Incubation:

-

In microcentrifuge tubes, add the cell suspension.

-

Add various concentrations of this compound (or vehicle control) to the tubes.

-

Pre-incubate the cells with this compound for 10-15 minutes at 37°C.[18]

-

-

Mast Cell Stimulation:

-

Add the stimulating agent (e.g., anti-IgE) to the tubes to induce degranulation.

-

Include control tubes for spontaneous release (no stimulant) and total histamine release (cells lysed with water or Triton X-100).

-

Incubate for 30 minutes at 37°C.[20]

-

-

Sample Collection:

-

Stop the reaction by placing the tubes on ice.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Carefully collect the supernatant, which contains the released histamine.

-

-

Histamine Quantification:

-

Measure the histamine concentration in the supernatants using a commercial ELISA kit or other detection method, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

-

Calculate the percentage inhibition of histamine release for each this compound concentration: % Inhibition = [1 - (% Release with this compound / % Release with Stimulant Only)] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.

-

Logical Relationship: Mast Cell Stabilization Assay

Caption: Logical flow of the mast cell stabilization assay.

Anticholinergic Activity Assay

This compound possesses anticholinergic properties, which can be quantified by its ability to inhibit muscarinic receptor-mediated smooth muscle contraction. An established in-vitro model uses isolated guinea pig trachealis muscle, which contracts in response to the cholinergic agonist carbachol.[21]

Experimental Protocol

Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit buffer.

-

Carbachol (cholinergic agonist).

-

This compound.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation:

-

Isolate the trachea from a guinea pig and prepare tracheal ring segments.

-

Mount the segments in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

-

Control Response:

-

Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

-

-

Antagonist Incubation:

-

Wash the tissue to return to baseline tension.

-

Add a specific concentration of this compound to the organ bath and incubate for 30-60 minutes.

-

-

Test Response:

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.

-

The presence of a competitive antagonist like this compound will cause a rightward shift in the carbachol concentration-response curve.

-

-

Data Analysis:

-

Repeat the procedure with several different concentrations of this compound.

-

Plot the log(concentration ratio - 1) against the log[this compound concentration] (Schild plot) to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

-

The IC50 can be calculated from the concentration-response curves in the presence of a fixed concentration of agonist. Plot the percentage inhibition of the maximum carbachol response against the this compound concentration to determine the IC50.

-

Experimental Workflow: In-Vitro Muscle Contraction Assay

Caption: Workflow for the in-vitro anticholinergic activity assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C20H22N2 | CID 19861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Demonstration of inhibition of mediator release from human mast cells by this compound base. In vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. innoprot.com [innoprot.com]

- 7. innoprot.com [innoprot.com]

- 8. Histamine H1 Receptor Cell Line – Cells Online [cells-online.com]

- 9. genscript.com [genscript.com]

- 10. Buy Histamine H1 receptor (HRH1) stable cell line, CHO (CCL-HRH1-4SH) [proteogenix-products.com]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 14. The inhibition by this compound of the immunological release of leukotrienes and histamine from human lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiallergic activity by mast cell stabilization assay | PPTX [slideshare.net]

- 20. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Animal Models for Studying Azatadine Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatadine is a first-generation piperidine-based tricyclic antihistamine with potent H1 receptor antagonist activity.[1] It also exhibits anticholinergic, antiserotonin, and mast cell-stabilizing properties, suggesting a broader anti-inflammatory and anti-allergic profile beyond simple histamine blockade.[2] To comprehensively evaluate the therapeutic potential of this compound in allergic conditions such as rhinitis and asthma, robust in vivo animal models are essential. These models allow for the assessment of its efficacy in a complex biological system, providing critical preclinical data on its physiological effects and mechanisms of action.

The guinea pig is a highly recommended species for these studies, as its airway anatomy and physiological responses to inflammatory mediators like histamine closely resemble those of humans.[3][4] This document provides detailed protocols for two primary guinea pig models used to assess the efficacy of H1-antihistamines like this compound: the Histamine-Induced Bronchoconstriction model and the Ovalbumin-Induced Allergic Asthma model.

Mechanism of Action: H1 Receptor Antagonism

This compound exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor. It competitively binds to the receptor, preventing histamine from activating its downstream signaling cascade. This blockade inhibits the classic allergic response symptoms mediated by histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve irritation.

Experimental Protocols

Model 1: Histamine-Induced Bronchoconstriction in Guinea Pigs

This acute model directly assesses the H1-antagonist activity of a compound by measuring its ability to prevent bronchoconstriction caused by a histamine challenge.

Protocol:

-

Animals: Use male Dunkin-Hartley guinea pigs (350-450 g). House animals in a controlled environment and allow at least one week for acclimatization.

-

Groups:

-

Vehicle Control (e.g., Saline or 0.5% Methylcellulose, p.o.)

-

This compound (e.g., 0.1, 1.0, 10 mg/kg, p.o.)[5]

-

Positive Control (e.g., another known antihistamine)

-

-

Procedure: a. Fast animals overnight but allow free access to water. b. Administer the vehicle, this compound, or positive control drug orally (p.o.) one hour before the histamine challenge. c. Place each conscious guinea pig in a transparent plethysmograph chamber connected to a pressure transducer to monitor respiratory patterns.[6] d. Expose the animal to a histamine aerosol (e.g., 0.1-0.2% histamine dihydrochloride in saline) generated by a nebulizer.[7] e. Record the time until the onset of pre-convulsive dyspnea (PCD), characterized by labored breathing and collapse. This is the primary endpoint. An arbitrary cut-off time (e.g., 300 seconds) should be set.

-

Data Analysis: Calculate the percentage of protection offered by the treatment using the following formula: % Protection = (1 - (T1 / T2)) x 100 Where T1 is the mean PCD time for the control group and T2 is the PCD time for the treated animal. Analyze data using a one-way ANOVA followed by a post-hoc test.

Model 2: Ovalbumin (OVA)-Induced Allergic Asthma in Guinea Pigs

This model mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling, making it suitable for evaluating the broader anti-inflammatory effects of this compound.[8][9]

Protocol:

-

Animals: Male Dunkin-Hartley guinea pigs (250-300 g).

-

Sensitization: a. Day 0: Sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg Ovalbumin (OVA) and 100 mg aluminum hydroxide (Al(OH)₃) as an adjuvant in saline.[9] b. Day 7: Administer a booster i.p. injection identical to the first.

-

Drug Administration: a. Beginning on Day 19, administer this compound (dose range to be determined by dose-finding studies, e.g., 1-20 mg/kg, p.o.) or vehicle daily for the duration of the challenge period.

-

Allergen Challenge: a. Day 21: Place conscious, sensitized animals in an exposure chamber and challenge them with an aerosol of 0.5% OVA in saline for 10 minutes. Control animals are challenged with saline aerosol.

-

Endpoint Assessment (24-48 hours post-challenge): a. Airway Hyperresponsiveness (AHR): Measure bronchial responsiveness to an inhaled contractile agonist like histamine. Record the concentration of histamine required to cause a significant increase in airway resistance. A decrease in the required concentration indicates AHR. b. Bronchoalveolar Lavage (BAL): Euthanize animals and perform a lung lavage with phosphate-buffered saline (PBS). Collect the BAL fluid (BALF). c. Cell Differentials: Centrifuge the BALF and perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) on the cell pellet using a hemocytometer and stained cytospins. d. Histopathology: Fix the lung tissue in 10% buffered formalin, embed in paraffin, and section. Stain with Hematoxylin & Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess goblet cell hyperplasia (mucus production).

Data Presentation and Expected Outcomes

Quantitative data should be summarized to clearly demonstrate the dose-dependent efficacy of this compound. The following tables represent expected outcomes based on the known pharmacology of potent antihistamines.

Table 1: Representative Efficacy in Histamine-Induced Bronchoconstriction Model

| Treatment Group | Dose (mg/kg, p.o.) | n | Mean Pre-Convulsive Dyspnea (PCD) Time (seconds) | % Protection |

| Vehicle Control | - | 8 | 75 ± 8 | - |

| This compound | 0.1 | 8 | 120 ± 15 | 37.5% |

| This compound | 1.0 | 8 | 215 ± 22** | 65.1% |

| This compound | 10.0 | 8 | >300*** | >75% |

| Data are presented as Mean ± SEM. **p<0.05, ***p<0.01, ***p<0.001 compared to Vehicle Control. |

Table 2: Representative Efficacy in OVA-Induced Allergic Asthma Model (BALF Analysis)

| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |

| Naive + Saline | - | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.5 ± 0.1 |

| Sensitized + Saline | - | 1.8 ± 0.4 | 0.2 ± 0.08 | 0.6 ± 0.2 |

| Sensitized + OVA (Vehicle) | - | 15.2 ± 2.1 | 8.5 ± 1.5 | 4.1 ± 0.9 |

| Sensitized + OVA (this compound) | 1.0 | 11.8 ± 1.8 | 6.2 ± 1.1 | 3.0 ± 0.7 |

| Sensitized + OVA (this compound) | 10.0 | 7.5 ± 1.2 | 3.1 ± 0.8 | 2.2 ± 0.5 |

| Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to Sensitized + OVA (Vehicle) group. |

These models provide a robust framework for the preclinical evaluation of this compound, enabling a thorough assessment of both its direct antihistaminic effects and its broader potential to modulate allergic airway inflammation.

References

- 1. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Demonstration of inhibition of mediator release from human mast cells by this compound base. In vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A partial involvement of histamine in ultrasonically nebulized distilled water-induced bronchoconstriction in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANTIHISTAMINIC ACTIVITY MODELS | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]

- 8. A comparison of antiasthma drugs between acute and chronic ovalbumin-challenged guinea-pig models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

Azatadine Administration Protocol for Guinea Pig Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatadine is a first-generation antihistamine with potent H1 receptor antagonist activity. It is utilized in research to investigate allergic responses and the efficacy of antihistaminic compounds. This document provides detailed application notes and protocols for the administration of this compound in guinea pig models of allergic inflammation, drawing from established methodologies for antihistamine research in this species.

Mechanism of Action

This compound acts as a competitive antagonist at histamine H1 receptors on effector cells. By blocking these receptors, this compound prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. This includes antagonizing the vasodilator effect of histamine, thereby reducing increased capillary permeability and edema formation.

Signaling Pathway of Histamine H1 Receptor and this compound Inhibition

Caption: this compound competitively blocks the Histamine H1 receptor.

Quantitative Data: Efficacy of this compound in Guinea Pigs

The following table summarizes the effective doses of this compound in preventing histamine-induced and anaphylactic responses in guinea pigs.

| Parameter | Endpoint | Route of Administration | ED50 / PD50 | Reference |

| ED50 | Prevention of histamine-induced lethality | Not Specified | 9 µg/kg | [1] |

| PD50 | Increased survival in anaphylactic shock | Not Specified | 0.024 mg/kg | [1] |

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. PD50 (Median Protective Dose) is the dose that protects 50% of the population from a specific challenge.

Experimental Protocols

The following protocols are based on established methodologies for evaluating antihistamines in guinea pig models of allergic rhinitis and anaphylaxis.

General Preparation of this compound Solution

This compound maleate can be prepared for administration as follows:

-

Stock Solution: Dissolve this compound maleate in an organic solvent such as DMSO (up to 20 mg/ml) or ethanol (up to 5 mg/ml).[1]

-

Aqueous Solution: For administration, further dilute the stock solution in a sterile, isotonic saline or phosphate-buffered saline (PBS, pH 7.2). The solubility in PBS is approximately 10 mg/ml.[1]

-

Solvent Concentration: Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[1]

-

Storage: It is recommended to use freshly prepared aqueous solutions (do not store for more than one day).[1]

Protocol 1: Evaluation of this compound in a Model of Allergic Rhinitis

This protocol is adapted from models used to test other antihistamines in guinea pigs.

Caption: Workflow for the allergic rhinitis model in guinea pigs.

-

Male Dunkin Hartley guinea pigs (300-400g)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)₃) as an adjuvant

-

This compound

-

Vehicle (e.g., saline with minimal DMSO)

-

Intranasal administration device

-

Sensitization:

-

On day 1 and day 8, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml saline containing 0.3 mg OVA and 30 mg Al(OH)₃.

-

-

Treatment:

-

On day 21, administer the prepared this compound solution or vehicle to the guinea pigs via the desired route (e.g., oral gavage or i.p. injection) at a predetermined time before the allergen challenge. Dosages can be based on the ED50/PD50 values, for instance, in the range of 0.01 to 1 mg/kg.

-

-

Allergen Challenge:

-

Following drug administration, challenge the animals by intranasal instillation of 20 µl of 5% OVA in saline into each nostril.

-

-

Observation and Scoring:

-

Immediately after the challenge, observe the animals for 30-60 minutes and record the frequency of sneezing and nose rubbing.

-

-

Data Analysis:

-

Compare the symptom scores between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Protocol 2: Evaluation of this compound in a Histamine-Induced Bronchoconstriction Model

This protocol assesses the ability of this compound to protect against direct histamine challenge.

Caption: Workflow for the histamine-induced bronchoconstriction model.

-

Male Hartley guinea pigs (250-300g)

-

Anesthetic (e.g., urethane)

-

Tracheal cannula

-

Mechanical ventilator

-

Pressure transducer

-

This compound

-

Vehicle

-

Histamine solution

-

Animal Preparation:

-

Anesthetize the guinea pig and perform a tracheostomy.

-

Insert a tracheal cannula and connect the animal to a mechanical ventilator.

-

Monitor and record baseline pulmonary inflation pressure.

-

-

Treatment:

-

Administer the prepared this compound solution or vehicle intravenously (i.v.).

-

-

Histamine Challenge:

-

After a set period for the drug to take effect, administer an i.v. bolus of histamine to induce bronchoconstriction. The dose of histamine should be predetermined to cause a submaximal bronchoconstrictor response.

-

-

Measurement:

-

Record the peak increase in pulmonary inflation pressure following the histamine challenge.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the histamine-induced bronchoconstriction in the this compound-treated groups compared to the vehicle control group.

-

Concluding Remarks

These protocols provide a framework for the administration and evaluation of this compound in guinea pig models of allergy. Researchers should optimize dosages, timing of administration, and specific model parameters based on their experimental objectives and in accordance with institutional animal care and use guidelines. The provided quantitative data for this compound serves as a valuable starting point for dose-selection in these studies.

References

Application Note: A Validated HPLC Method for the Quantification of Azatadine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Azatadine in human plasma. The described protocol utilizes a liquid-liquid extraction procedure for sample preparation and a reversed-phase HPLC system for separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where accurate measurement of this compound in plasma is required.

Introduction

This compound is a first-generation antihistamine with anticholinergic and antiserotonergic properties. It is used for the relief of symptoms associated with allergic rhinitis and urticaria. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for a validated HPLC method for the determination of this compound in human plasma.

Principle of the Method

This method is based on the extraction of this compound and an internal standard (IS), Loratadine, from human plasma via liquid-liquid extraction (LLE).[1][2] The extracted analytes are then separated on a C18 reversed-phase HPLC column with a suitable mobile phase. The quantification is performed by monitoring the UV absorbance at a specific wavelength. The concentration of this compound in the plasma samples is determined from a calibration curve constructed by analyzing plasma samples with known concentrations of the drug.

Materials and Reagents

-

This compound reference standard

-

Loratadine (Internal Standard) reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Ethyl acetate (analytical grade)

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

Nitrogen gas

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be suitable for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Agilent TC-C18, 4.6 mm x 150 mm, 5 µm[1][2] |

| Mobile Phase | 0.010 M Ammonium formate buffer (pH 4.3 with formic acid) : Acetonitrile (20:80, v/v)[1][2] |

| Flow Rate | 0.6 mL/min[1][2] |

| Injection Volume | 5 µL[1][2] |

| Column Temperature | Ambient |

| Detection Wavelength | 214 nm |

| Internal Standard | Loratadine[1][2] |

| Run Time | Approximately 5 minutes[1][2] |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of this compound and Loratadine (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to obtain concentrations ranging from 0.5 ng/mL to 50 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

-

To 0.5 mL of plasma sample (calibration standard, QC, or unknown sample), add 50 µL of the Loratadine internal standard solution (concentration to be optimized).

-

Vortex the sample for 30 seconds.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.[1][2]

-

Reconstitute the residue in 100 µL of the mobile phase.[1][2]

-

Inject 5 µL of the reconstituted sample into the HPLC system.[1][2]

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Linearity and Sensitivity